Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .
Properties
IUPAC Name |
ethyl 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-11-8-20-7-5-4-6-12(20)18-11/h4-8H,3,9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRQGDLPCBCTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CN3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of catalysts such as copper or palladium and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The compound may also interfere with bacterial cell wall synthesis or protein synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Pyrimidine derivatives: Compounds with pyrimidine moieties are widely studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its combination of imidazo[1,2-a]pyridine and pyrimidine moieties, which confer a broad range of biological activities and make it a valuable scaffold for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
